molecular formula C11H11IN2O3 B1344463 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171235-93-0

5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No. B1344463
M. Wt: 346.12 g/mol
InChI Key: VHPSTOFGNHPMHH-UHFFFAOYSA-N
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Description

The compound “5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a complex organic molecule that contains an iodine atom, a pyrazole ring, and a furan ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and furan rings, along with the iodine atom. The exact structure would depend on the specific locations of these components within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and influence its solubility .

Scientific Research Applications

Corrosion Inhibition

A study on bipyrazolic-type organic compounds, including those with 3,5-dimethyl-1H-pyrazolyl units, utilized Density Functional Theory (DFT) to explore their efficiency as corrosion inhibitors. The study found that the electronic properties of these compounds, such as the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), are crucial for their inhibitory performance, with a direct correlation between these properties and corrosion inhibition efficiency (Wang et al., 2006).

Antimicrobial and Antioxidant Activities

Pyrazole derivatives have been evaluated for their antimicrobial and antioxidant activities. A study synthesized new tetra-substituted pyrazolines and assessed their biological activities against various organisms, showing that these compounds possess significant antimicrobial and antioxidant properties. This indicates that pyrazole derivatives, including those structurally similar to 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, could be potent agents in the development of new antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Molecular Interaction Studies for Drug Development

In silico studies on pyrazole-based drug molecules, including their docking against specific bacterial enzymes and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, have been conducted to identify potential drug candidates. This approach allows for the prediction and validation of the biological activities of pyrazole derivatives, potentially paving the way for the development of new therapeutic agents (Shubhangi et al., 2019).

Synthesis and Characterization of Pyrazole Derivatives

Research on synthesizing novel pyrazole derivatives, including their structural characterization and analysis, highlights the chemical versatility and potential applicability of pyrazole compounds in various domains, from material science to biologically active molecules. Studies have detailed methodologies for creating new compounds with specific properties and functions, demonstrating the wide-ranging interest in pyrazole chemistry (Asiri & Khan, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many iodine-containing organic compounds are relatively stable, but can be hazardous if ingested or if they come into contact with the skin or eyes .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

5-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSTOFGNHPMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

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